N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
Overview
Description
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole rings. These heterocyclic structures are known for their significant biological and pharmacological activities. The presence of chlorobenzyl and ethyl groups further enhances the compound’s chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Formation of Thiadiazole Ring: This involves the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the pyrazole and thiadiazole rings through nucleophilic substitution reactions, often facilitated by catalysts and under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where each step of the synthesis is carried out in separate reactors.
Continuous Flow Chemistry: This method can enhance the efficiency and scalability of the production process by allowing continuous input of reactants and output of products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signal transduction pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
- **N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-PROPYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
Uniqueness
The uniqueness of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-chloro-1-ethylpyrazol-3-yl)-N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N7S/c1-2-25-10-13(19)15(24-25)16-21-22-17(27-16)20-14-7-8-26(23-14)9-11-5-3-4-6-12(11)18/h3-8,10H,2,9H2,1H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQZAZVCKHWWSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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